molecular formula C7H7NS B010721 4-(Vinylthio)pyridine CAS No. 109876-48-4

4-(Vinylthio)pyridine

Cat. No. B010721
CAS RN: 109876-48-4
M. Wt: 137.2 g/mol
InChI Key: RRALWYIWHVDYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Vinylthio)pyridine is a heterocyclic organic compound with the chemical formula C7H7NS. This compound is widely used in scientific research due to its unique properties and versatile applications.

Mechanism of Action

The mechanism of action of 4-(Vinylthio)pyridine is not well understood, but it is believed to act as a nucleophile due to the presence of the vinylthio group. This compound has been shown to react with various electrophiles, such as alkyl halides and acyl chlorides, forming new compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-(Vinylthio)pyridine. However, it has been shown to have antimicrobial properties and has been used in the development of new antibiotics. This compound has also been shown to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Vinylthio)pyridine in lab experiments is its versatility. This compound can be used in a variety of reactions and has been shown to have unique properties that make it useful in various fields of research. However, one limitation is its low yield, which can make it difficult to obtain large quantities of this compound for use in experiments.

Future Directions

There are many future directions for research involving 4-(Vinylthio)pyridine. One area of interest is the development of new materials, such as polymers and liquid crystals, using this compound as a building block. Another area of interest is the development of new antibiotics and cancer treatments based on the antimicrobial and anticancer properties of this compound. Finally, further research is needed to determine the mechanism of action and potential uses of 4-(Vinylthio)pyridine in other fields of research.

Synthesis Methods

The synthesis of 4-(Vinylthio)pyridine can be achieved through various methods, including the reaction of 4-pyridylmagnesium bromide with vinyl sulfide, or the reaction of 4-pyridyl lithium with sulfur followed by the addition of vinyl bromide. Another method is the reaction of 4-pyridinecarboxaldehyde with thiourea followed by the addition of acetaldehyde and sodium hydroxide. The yield of this compound varies depending on the method used, but typically ranges from 40-70%.

Scientific Research Applications

4-(Vinylthio)pyridine has been widely used in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, as a building block in organic synthesis, and as a probe for biological systems. This compound has also been used in the development of new materials, such as polymers and liquid crystals.

properties

CAS RN

109876-48-4

Molecular Formula

C7H7NS

Molecular Weight

137.2 g/mol

IUPAC Name

4-ethenylsulfanylpyridine

InChI

InChI=1S/C7H7NS/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2

InChI Key

RRALWYIWHVDYMH-UHFFFAOYSA-N

SMILES

C=CSC1=CC=NC=C1

Canonical SMILES

C=CSC1=CC=NC=C1

synonyms

Pyridine, 4-(ethenylthio)- (9CI)

Origin of Product

United States

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